2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Vue d'ensemble

Description

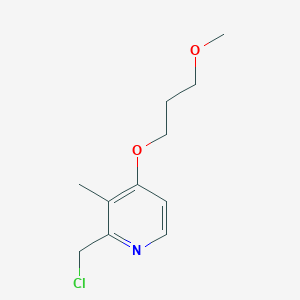

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloromethyl, methoxypropoxy, and methyl groups

Méthodes De Préparation

The synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine typically involves multiple steps. One common method includes the reaction of 2-chloromethylpyridine with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropoxy group. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids.

Hydrolysis: The methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Impurity in Drug Synthesis

- Rabeprazole Production : 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is identified as an impurity formed during the synthesis of Rabeprazole. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products .

Pharmacological Research

- Mechanism of Action Studies : Research into the pharmacodynamics of Rabeprazole often involves examining its impurities, including this compound, to understand their potential effects on the drug's overall efficacy and safety profile .

Acute Toxicity Studies

- Toxicity Profile : Toxicological evaluations indicate that compounds related to this compound exhibit varying degrees of acute toxicity. For instance, studies have shown that exposure can lead to significant physiological changes in laboratory animals, highlighting the importance of monitoring such impurities during drug development .

Long-term Exposure Effects

- Reproductive and Developmental Toxicity : Investigations into the long-term effects of exposure to related compounds have revealed potential reproductive and developmental risks, necessitating further research into the safety profiles of these substances in pharmaceutical contexts .

Case Study on Rabeprazole Synthesis

- A comprehensive study conducted on the synthesis pathways of Rabeprazole highlighted the formation of this compound as a significant impurity. The study emphasized the need for rigorous purification processes to minimize this impurity's presence in final drug formulations .

Toxicological Evaluation

- A detailed evaluation was performed on the acute toxicity of 3-methylpyridine derivatives, including this compound. Results indicated that while some derivatives exhibited low toxicity levels, others posed significant health risks upon prolonged exposure, underscoring the necessity for thorough toxicological assessments in drug development .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can be compared with similar compounds such as:

2-(Chloromethyl)pyridine: Lacks the methoxypropoxy and methyl groups, making it less complex and potentially less versatile in its applications.

2-Methoxy-3-(3-methoxypropoxy)pyridine: Similar in structure but lacks the chloromethyl group, which is crucial for certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Activité Biologique

Overview

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is a pyridine derivative with significant potential in pharmaceutical applications. Its structure includes a chloromethyl group, a methoxypropoxy substituent, and a methyl group, which contribute to its biological activity. This compound has garnered interest due to its role as an intermediate in the synthesis of various drugs, particularly those targeting gastrointestinal disorders.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of enzymatic activity. The methoxypropoxy group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets .

Table 1: Biological Activity Summary

Case Study 1: Anti-Ulcer Efficacy

In a study evaluating various pyridine derivatives, this compound was shown to have a higher potency in inhibiting gastric acid secretion compared to Omeprazole. The compound demonstrated an ID₅₀ value of 59.9 µg/kg, indicating it is approximately twice as effective as Omeprazole (ID₅₀ = 112.2 µg/kg) in this regard . This finding underscores the potential of this compound in treating peptic ulcers and related gastrointestinal disorders.

Case Study 2: Synthesis of Rabeprazole Sodium

The synthesis pathway of Rabeprazole sodium involves the reaction of this compound with 2-mercapto-1H-benzimidazole. The process includes several steps: condensation followed by oxidation and salt formation. This illustrates the compound's utility as a precursor in developing effective anti-ulcer medications .

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets, the compound can cause skin irritation and serious eye irritation upon contact. Ingestion may lead to harmful effects; therefore, appropriate handling and safety measures are recommended during laboratory work .

Propriétés

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYNCLYLFSMFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452642 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-20-5 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole sodium?

A1: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial building block in the synthesis of Rabeprazole sodium []. It reacts with 2-mercapto-1H-benzimidazole through a condensation reaction, followed by oxidation with sodium hypochlorite and salt formation, ultimately yielding Rabeprazole sodium. This synthetic route highlights the compound's importance in producing this commercially significant antiulcer medication.

Q2: Can you describe the synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as detailed in the research?

A2: The synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine involves a multi-step process []. It begins with 4-chloro-2,3-dimethylpyridine N-oxide reacting with 3-methoxypropanol and sodium to yield 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide. This compound then undergoes a series of reactions including acetylation, hydrolysis, and halogenation to finally produce 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This final product is then used in the synthesis of Rabeprazole sodium.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.